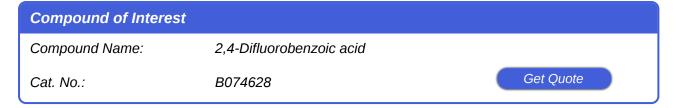


2,4-Difluorobenzoic acid basic properties and structure

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An In-depth Technical Guide on 2,4-Difluorobenzoic Acid: Core Properties and Structure

Introduction

2,4-Difluorobenzoic acid is an aromatic halogenated carboxylic acid characterized by a benzene ring substituted with two fluorine atoms and a carboxylic acid group.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents and selective enzyme inhibitors, as well as in the preparation of liquid crystals and specialty polymers.[1] The presence of fluorine atoms imparts enhanced metabolic stability, making its structural motif valuable in medicinal chemistry.[1] This document provides a comprehensive overview of its fundamental properties, structure, and the experimental methodologies used for their determination.

Chemical Structure

The molecular structure of **2,4-Difluorobenzoic acid** consists of a benzoic acid core with fluorine atoms substituted at positions 2 and 4 relative to the carboxyl group.[1] The strong electron-withdrawing nature of the fluorine atoms significantly influences the compound's acidity, reactivity, and overall physicochemical properties compared to unsubstituted benzoic acid.[1]

- Molecular Formula: C₇H₄F₂O₂[1][2][3]
- SMILES: OC(=O)c1ccc(F)cc1F[4]



• InChi Key: NJYBIFYEWYWYAN-UHFFFAOYSA-N[1][3][4]

Physicochemical Properties

The core quantitative properties of **2,4-Difluorobenzoic acid** are summarized in the table below. These parameters are critical for its application in chemical synthesis and drug development.

Property	Value	Source(s)
CAS Number	1583-58-0	[2][3]
Molecular Weight	158.10 g/mol	[1][2][4]
Appearance	White to light yellow crystalline solid	[1][2]
Melting Point	185 - 190 °C	[2][4][5]
Boiling Point	~241 °C	[2]
рКа	3.29 (experimental); 3.21 (predicted)	[1][2][6]
Water Solubility	Sparingly soluble	[1]
Organic Solvent Solubility	Soluble in ethanol and acetone	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of chemical compounds. Below are protocols for key experiments related to **2,4-Difluorobenzoic acid**.

Synthesis via Hydrolysis of 2,4-Difluorobenzonitrile

One common laboratory-scale synthesis of **2,4-Difluorobenzoic acid** involves the hydrolysis of the corresponding nitrile. This method is valued for its high yield.[7]

Protocol:

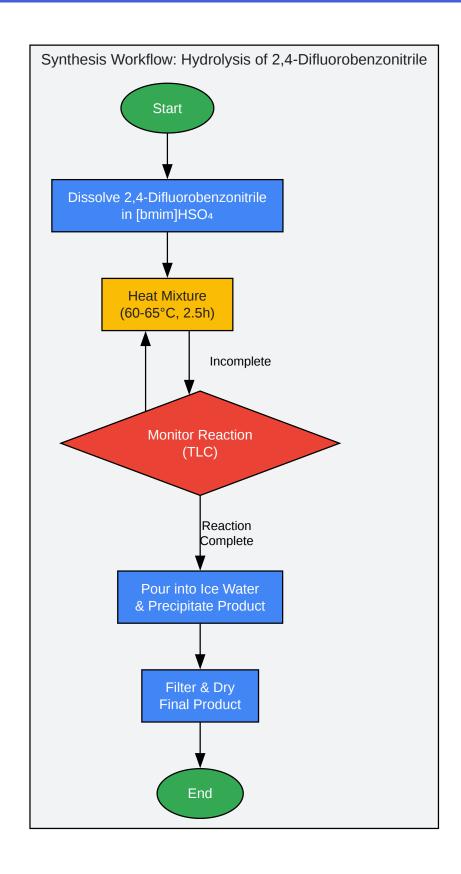
Foundational & Exploratory





- Dissolution: Dissolve 2,4-Difluorobenzonitrile (2 mmol) in 5 ml of an ionic liquid such as 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄).
- Heating: Heat the reaction mixture to 60-65 °C for approximately 2.5 hours.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Precipitation: Upon completion, pour the reaction mixture into ice-cold water. The product, **2,4-Difluorobenzoic acid**, will precipitate out of the solution.
- Isolation: Filter the precipitate from the solution and dry it thoroughly. The resulting product is typically of high purity (>90%) and may not require further purification.[7]





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Caption: Workflow for the synthesis of **2,4-Difluorobenzoic acid**.



pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH levels. Potentiometric titration is a precise method for its determination.[8]

Protocol:

- Solution Preparation: Prepare a solution of 2,4-Difluorobenzoic acid (e.g., 5 x 10⁻⁴ mol L⁻¹) in a suitable solvent system (e.g., water or an acetonitrile-water mixture). To maintain constant ionic strength, add a salt like KCl (0.1 mol L⁻¹).
- Electrode Calibration: Calibrate the Ag/AgCl combined pH electrode system using Gran's method to determine the standard electrode potential (E°).[8]
- Titration Setup: Place the solution in a thermostated cell (25 ± 0.1 °C) and stir magnetically under a nitrogen atmosphere to prevent interference from atmospheric CO₂.
- Titration: Titrate the solution with a standardized strong base (e.g., KOH solution), recording the pH (or electromotive force, e.m.f) after each addition of the titrant.
- Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, process the titration data using computational methods like Hyperquad to calculate the stability constants.[8]





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Caption: Workflow for determining pKa via potentiometric titration.

Melting Point Determination





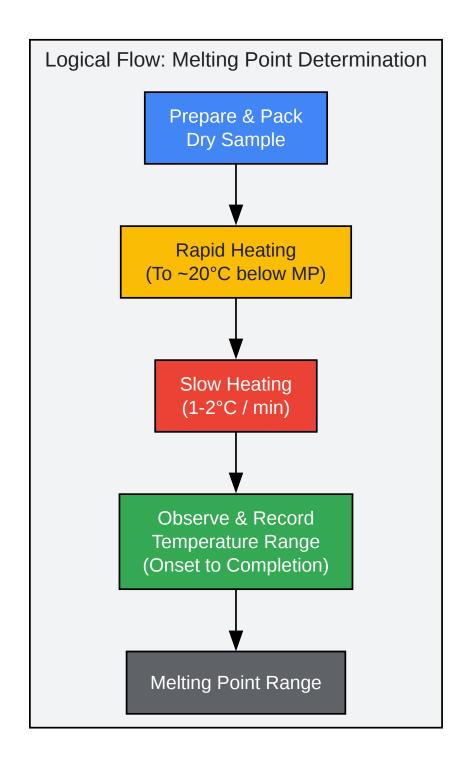


The melting point is a fundamental indicator of a solid compound's purity. The capillary method is standard practice.

Protocol:

- Sample Preparation: Finely powder a small, dry sample of **2,4-Difluorobenzoic acid**.
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., a Thiele tube with oil or a digital instrument).
- Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (185-190 °C).
- Determination: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.





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Caption: Logical flow for determining a compound's melting point.

Small-Scale Solubility Testing



This protocol provides a method for assessing the solubility of a compound in various laboratory solvents, which is crucial for preparing stock solutions for assays.[9]

Protocol:

- Preparation: Weigh a precise amount of **2,4-Difluorobenzoic acid** (e.g., 1 mg) into several clear microcentrifuge tubes.
- Solvent Addition: Add a measured volume of a chosen solvent (e.g., 100 μL of water, ethanol, or acetone) to each tube.
- Dissolution: Vortex each tube vigorously for 1-2 minutes.
- Observation: Visually inspect each tube for complete dissolution. If the compound dissolves, its solubility is at least the current concentration (e.g., 10 mg/mL).
- Incremental Addition: If the compound has not fully dissolved, add another measured increment of solvent (e.g., 100 μL), and repeat the vortexing and observation steps. Record the final concentration once the compound is fully dissolved.[9]

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